molecular formula C20H14N4O5S B4570321 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B4570321
M. Wt: 422.4 g/mol
InChI Key: ZBFIMVREBRDIES-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C20H14N4O5S and its molecular weight is 422.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.06849073 g/mol and the complexity rating of the compound is 682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Tumor Hypoxia Markers

Nitroimidazole-based derivatives, closely related to the compound , have been synthesized and evaluated for their potential as tumor hypoxia markers. For instance, Zejun Li and colleagues (2005) synthesized and radiolabeled compounds that accumulated in hypoxic murine sarcoma S180 cells but not in aerobic cells, showing potential in tumor localization and elimination (Zejun Li et al., 2005).

2. Antioxidant and Anticancer Activity

A study by I. Tumosienė et al. (2020) explored novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which have similar structural features, for their antioxidant and anticancer activities. They found certain derivatives to exhibit significant antioxidant and anticancer properties, potentially informing the use of similar compounds in medical research (I. Tumosienė et al., 2020).

3. Cytotoxicity and Anti-inflammatory Activity

The cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activity of N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, which share structural similarities with the specified compound, was investigated by A. Zablotskaya and others in 2013. Their findings revealed significant biological activities, including high anti-inflammatory activity and selective cytotoxic effects on tumor cell lines (A. Zablotskaya et al., 2013).

4. Herbicidal Activity

In the field of agriculture, Liu et al. (2008) synthesized and characterized N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, finding it to be effective as a herbicide. This suggests potential agricultural applications for similar compounds (Liu et al., 2008).

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O5S/c25-17(9-10-23-18(26)14-3-1-2-4-15(14)19(23)27)22-20-21-16(11-30-20)12-5-7-13(8-6-12)24(28)29/h1-8,11H,9-10H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFIMVREBRDIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Reactant of Route 2
Reactant of Route 2
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Reactant of Route 3
Reactant of Route 3
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Reactant of Route 4
Reactant of Route 4
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Reactant of Route 5
Reactant of Route 5
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Reactant of Route 6
Reactant of Route 6
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide

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